molecular formula C23H26F3N3O B2820659 N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide CAS No. 921894-66-8

N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide

Cat. No. B2820659
CAS RN: 921894-66-8
M. Wt: 417.476
InChI Key: VVILOVQMMAWQFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C23H26F3N3O and its molecular weight is 417.476. The purity is usually 95%.
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Scientific Research Applications

Histamine-3 Receptor Antagonism

A study highlighted the synthesis of 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives, evaluating them as potent H(3) receptor antagonists. This research underscores the compound's relevance in exploring therapeutic targets for neurological and psychiatric disorders (Dahui Zhou et al., 2012).

Antibacterial and Anticancer Evaluation

Another investigation synthesized new 2-chloro-3-hetarylquinolines, assessing their antibacterial and anticancer effectiveness. This demonstrates the compound's application in developing novel treatments against specific bacterial infections and cancer cell lines (S. Bondock, Hanaa Gieman, 2015).

Anti-Fatigue Effects

Research on benzamide derivatives, including 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine, explored their anti-fatigue effects in mice, offering insights into potential therapeutic applications for fatigue-related conditions (Xianglong Wu et al., 2014).

Neuroleptic Potential

Studies on conformationally restricted analogues of remoxipride aimed at evaluating their affinity to dopamine D-2 receptors, illustrating the compound's utility in developing antipsychotic medications (M. H. Norman et al., 1993).

Cannabinoid Receptor Interaction

Investigations into the molecular interaction of certain antagonist compounds with the CB1 cannabinoid receptor provided valuable data on receptor-ligand dynamics, which could inform the design of new therapeutic agents targeting cannabinoid receptors (J. Shim et al., 2002).

properties

IUPAC Name

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26F3N3O/c1-28-12-9-17-13-16(7-8-20(17)28)21(29-10-2-3-11-29)15-27-22(30)18-5-4-6-19(14-18)23(24,25)26/h4-8,13-14,21H,2-3,9-12,15H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVILOVQMMAWQFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CC=C3)C(F)(F)F)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.